1-Benzyl-4-(hydroxymethyl)piperidin-3-ol: Technical Profile & Synthetic Utility
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol: Technical Profile & Synthetic Utility
This in-depth technical guide details the chemical properties, synthesis, and applications of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol , a privileged scaffold in medicinal chemistry.
Introduction: The "Privileged" Piperidine Scaffold
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol (CAS: 1310359-05-7 for the (3R,4R) isomer) represents a critical chiral building block in the synthesis of neuroactive pharmaceuticals. Structurally, it features a piperidine ring substituted with a lipophilic benzyl group at the nitrogen (N1), a secondary hydroxyl group at C3, and a primary hydroxymethyl group at C4.
This specific 3,4-disubstitution pattern allows for the construction of rigid bicyclic systems (e.g., furopyridines) and serves as a pharmacophore precursor for Substance P antagonists (such as CP-99,994 analogs) and muscarinic receptor modulators . Its utility lies in the orthogonal reactivity of its two hydroxyl groups (primary vs. secondary) and the ability to control stereochemistry at the C3 and C4 centers.
Physicochemical Properties
Understanding the physical behavior of this molecule is essential for optimizing extraction and purification protocols.
| Property | Description | Data/Observation |
| Molecular Formula | C₁₃H₁₉NO₂ | MW: 221.30 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid | Often isolated as a hydroscopic oil; salts (HCl) are crystalline solids. |
| Solubility | Amphiphilic | Soluble in polar organic solvents (MeOH, DCM, DMSO). Sparingly soluble in water (free base) due to the benzyl group; highly soluble as HCl salt. |
| pKa (Calculated) | ~9.2 (Piperidine Nitrogen) | Basic nitrogen allows for protonation and salt formation (e.g., with HCl or Oxalic acid). |
| Stereochemistry | 2 Chiral Centers (C3, C4) | 4 possible stereoisomers. The cis- (3R,4S / 3S,4R) and trans- (3R,4R / 3S,3S) relationships define biological activity. |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity facilitates membrane permeability in early drug discovery. |
Synthetic Pathways and Stereocontrol
The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is a classic exercise in diastereoselective reduction. The primary route involves the construction of the piperidine ring followed by sequential reduction of functional groups.
Core Synthetic Workflow
The most robust industrial route begins with Dieckmann condensation to form the beta-keto ester, followed by a two-stage reduction.
Step 1: Ring Construction (Dieckmann Condensation) Benzylamine reacts with ethyl acrylate (or similar Michael acceptors) to form a diester, which undergoes cyclization to yield Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate .
Step 2: Diastereoselective Ketone Reduction The C3 ketone is reduced to a secondary alcohol.
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Reagent: Sodium Borohydride (NaBH₄) in Ethanol.
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Outcome: Typically yields a mixture of cis and trans hydroxy-esters. The trans isomer (thermodynamic) often predominates, but cis can be favored by chelation-controlled reduction (e.g., using Zn(BH₄)₂).
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Biocatalytic Option: Reduction with Candida parapsilosis can yield the (3R,4R)-cis isomer with >99% ee [1].[1][2]
Step 3: Ester Reduction to Diol The C4 ester is reduced to the primary alcohol.
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Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.
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Outcome: Conversion of the ethyl ester to the hydroxymethyl group, yielding the final 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol.
Visualization: Synthetic Logic Flow
The following diagram illustrates the stepwise transformation and the critical divergence point for stereochemistry.
Caption: Stepwise synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol from benzylamine precursors, highlighting the two-stage reduction strategy.
Reactivity & Derivatization Strategies
For drug development, the value of this scaffold lies in the ability to selectively modify the three functional handles: the secondary alcohol, the primary alcohol, and the amine (after deprotection).
A. Orthogonal Protection of Diols
The primary hydroxyl group (C4-CH₂OH) is sterically less hindered and more nucleophilic than the secondary C3-OH.
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Selective Silylation: Reaction with 1 equivalent of TBDMS-Cl/Imidazole preferentially protects the primary alcohol.
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Cyclization: Treatment with reagents like thionyl chloride or sulfonyl chlorides can induce intramolecular cyclization to form furopyridines or oxazolopyridines (if an amine is introduced).
B. Debenzylation (N-Deprotection)
The benzyl group serves as a robust protecting group for the nitrogen during the harsh hydride reductions.
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Protocol: Catalytic hydrogenation (H₂, Pd/C, MeOH, 50 psi).
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Result: Yields 4-(hydroxymethyl)piperidin-3-ol , exposing the secondary amine for further coupling (e.g., amide coupling or reductive amination) to diversify the N-substituent.
Experimental Protocol: Reduction to the Diol
The following protocol describes the conversion of the hydroxy-ester to the target diol, a critical step often under-detailed in literature.
Objective: Reduction of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate to 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol.
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (N₂ or Ar).
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Reagent Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (10 mL/g of substrate) at 0°C.
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Addition: Dissolve Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.
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Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).
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Quenching (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
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(where
= grams of LiAlH₄ used).
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Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
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Purification: The crude diol is often a viscous oil. Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH/DCM with 1% NH₄OH).
Analytical Characterization
Confirming the identity and purity of the compound requires specific analytical markers.
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¹H NMR (CDCl₃, 400 MHz):
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Benzyl Protons: Singlet or AB quartet at δ 3.5–3.6 ppm (2H).
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Aromatic Ring: Multiplet at δ 7.2–7.4 ppm (5H).
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C3-H (Secondary Alcohol): Multiplet at δ 3.8–4.0 ppm (deshielded by OH).
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C4-CH₂ (Primary Alcohol): Doublet or multiplet at δ 3.4–3.6 ppm.
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Mass Spectrometry (ESI):
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[M+H]⁺: Calculated 222.15; Found 222.1.
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IR Spectroscopy:
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O-H Stretch: Broad band at 3200–3400 cm⁻¹ (indicating hydrogen bonding).
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Applications in Drug Discovery
This scaffold is not merely an intermediate but a pharmacophore template.[3]
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Neurokinin-1 (NK1) Antagonists: The 3-hydroxy-4-substituted piperidine core mimics the structure of Substance P antagonists like CP-99,994 , used in researching anti-emetic and antidepressant therapies.
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Aminopeptidase Inhibitors: Derivatives of this scaffold (specifically amino-alcohols derived from the diol) have been explored as inhibitors of metalloproteases [2].
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Chiral Ligands: The diol can be converted into chiral bidentate ligands for asymmetric catalysis.
References
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Guo, Z. (2006). Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry, 17(13), 2015-2020. Link
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BenchChem. (2025).[3] GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. Link
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ChemicalBook. (2025).[1][4] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Properties and Uses. Link
Sources
- 1. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
